![molecular formula C14H20ClN3O3 B030286 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide CAS No. 152013-26-8](/img/structure/B30286.png)
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Overview
Description
“4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H20ClN3O3 . It is also known as Mosapride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminomethyl-4-(4-fluorobenzyl)morpholine in dichloromethane with 4-amino-5-chloro-2-ethoxycarboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . The reaction mixture is stirred at 25% for 4 hours. The reaction liquid is then washed with water, sodium hydroxide solution, and saturated sodium chloride solution, and dried. The obtained substance is recrystallized with ethanol to obtain Mosapride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 421.9 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Gastroprokinetic Activity
4-Amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide and its analogues demonstrate potent gastroprokinetic activity. This activity is crucial in enhancing gastric emptying, a key factor in treating various gastrointestinal disorders. Studies have shown that certain derivatives of this compound, such as 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, exhibit significant in vivo gastric emptying activity in animal models. Moreover, these compounds have been found to be free from dopamine D2 receptor antagonistic activity, which is beneficial in reducing potential side effects (Kato et al., 1992), (Kato et al., 1991).
Structural and Activity Relationships
Research into the structural elements of these compounds has been extensive. For instance, the reversal of the amide bond in related compounds has been shown to result in a fall in gastroprokinetic activity, highlighting the significance of the amide bond in these molecules (Kalo et al., 1995). Furthermore, studies have examined the effects of different heteroalicycles in the benzamide structure, indicating the direction of the N-benzyl group as a critical factor influencing gastric emptying activity (Morie et al., 1995).
Synthesis and Derivatives
The synthesis of these compounds has been explored in various studies. For instance, the synthesis of gefitinib, a cancer drug, involves a process that includes 4-amino-5-chloro-2-ethoxybenzamides (Jin et al., 2005). Additionally, the synthesis and evaluation of other derivatives have contributed to the understanding of their potential applications in treating different medical conditions.
Pharmacological Properties
The pharmacological properties of these compounds have been a subject of interest due to their potential therapeutic applications. The study of their interactions with serotonin receptors and their effects on gastrointestinal motility has been pivotal in understanding their potential as gastroprokinetic agents (Sonda et al., 2004).
Mechanism of Action
Target of Action
Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .
Mode of Action
Des-4-fluorobenzyl Mosapride acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .
Biochemical Pathways
The activation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .
Pharmacokinetics
The pharmacokinetics of Des-4-fluorobenzyl Mosapride shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .
Result of Action
The stimulation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .
Action Environment
The action of Des-4-fluorobenzyl Mosapride can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .
Safety and Hazards
properties
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152013-26-8 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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